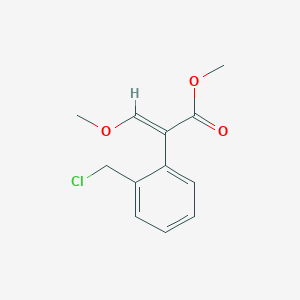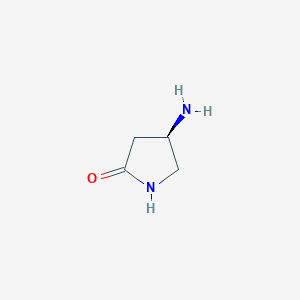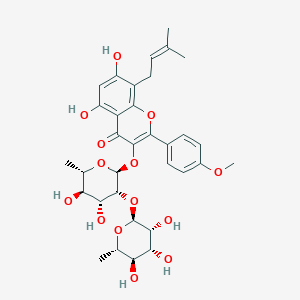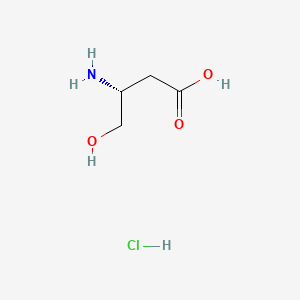![molecular formula C7H13Br2N3S B1149033 4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide CAS No. 104617-55-2](/img/structure/B1149033.png)
4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide is a chemical compound with the molecular formula C7H13Br2N3S and a molecular weight of 331.071 . It is also known by other synonyms .
Synthesis Analysis
While specific synthesis methods for 4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide were not found in the search results, it’s worth noting that various 4,5,6,7-tetrahydrothieno pyridine derivatives have been synthesized and evaluated for various biological activities .Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered ring with five carbon atoms, one sulfur atom, and one nitrogen atom . The exact mass is 328.919678 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 331.071 . Other specific properties such as density, boiling point, melting point, and flash point were not available in the search results .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research and Drug Development
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure is closely related to thienopyridines, a class of compounds known for their antiplatelet and antithrombotic properties. It has been utilized in the development of drugs like Prasugrel , which is used to prevent clotting in patients with acute coronary syndrome.
Chemical Synthesis
As a versatile building block, this compound is used in chemical synthesis to create a wide range of thienopyridine derivatives. These derivatives are then tested for various biological activities, contributing to the discovery of new therapeutic agents .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.2BrH/c8-6-4-1-2-10-3-5(4)7(9)11-6;;/h10H,1-3,8-9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPODOTURROTTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(SC(=C21)N)N.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3AR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1148962.png)
